6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one

PI3Kα inhibition Kinase selectivity Cancer cell cytotoxicity

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one (CAS 92223-85-3 for the free base; CAS 1993054-03-7 for the hydrochloride salt) is a dihydropyrrolopyrimidinone—a fused bicyclic heterocycle that integrates an electron-rich pyrrole ring with a partially saturated pyrimidone lactam. This scaffold has been identified as the core of potent and selective inhibitors of metabolic and cell-cycle kinases including PI3Kα (inhibitors derived from condensed pyrrolo[1,2-c]pyrimidines achieve IC50 values of 0.1–7.7 nM against p110α) and PFKFB3 (the dihydropyrrolopyrimidinone series demonstrates ATP-competitive binding validated by X‑ray crystallography).

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B13917223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC2=CC=NC(=O)N2C1
InChIInChI=1S/C7H8N2O/c10-7-8-4-3-6-2-1-5-9(6)7/h3-4H,1-2,5H2
InChIKeyNTABJQYYEDKKCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one: A Privileged Dihydropyrrolopyrimidinone Scaffold for Kinase-Targeted Library Synthesis


6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one (CAS 92223-85-3 for the free base; CAS 1993054-03-7 for the hydrochloride salt) is a dihydropyrrolopyrimidinone—a fused bicyclic heterocycle that integrates an electron-rich pyrrole ring with a partially saturated pyrimidone lactam. This scaffold has been identified as the core of potent and selective inhibitors of metabolic and cell-cycle kinases including PI3Kα (inhibitors derived from condensed pyrrolo[1,2-c]pyrimidines achieve IC50 values of 0.1–7.7 nM against p110α) [1] and PFKFB3 (the dihydropyrrolopyrimidinone series demonstrates ATP-competitive binding validated by X‑ray crystallography) [2]. Commercially available in ≥95% purity , the compound serves as a key synthetic intermediate for rapid analogue generation in medicinal chemistry programs targeting oncology and metabolic diseases.

Workflow
Kinase inhibitor library synthesis and fragment-based lead generation
Selection logic
ATP-competitive hinge-binding scaffold for PI3Kα, PFKFB3, CLK/DYRK and mTOR programs
Procurement context
High-purity intermediate (≥95%) supplied as hydrochloride salt for direct analogue generation

Why 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one Cannot Be Replaced by Analogous Fused Pyrimidinone Cores


Despite superficial structural resemblance to other [5,6]-fused pyrimidinones, subtle differences in ring topology, oxidation state, and nitrogen positioning critically determine kinase-selectivity profiles. The pyrrolo[1,2-c]pyrimidine architecture places the pyrrole nitrogen at the bridgehead, creating an electron-donating push–pull system that enhances ATP-site π-stacking interactions relative to pyrrolo[2,3-d]pyrimidine isomers [1]. Furthermore, the 6,7-dihydro oxidation state installs a specific torsional angle between the pyrrole and pyrimidone rings, which positions the lactam carbonyl for a conserved hydrogen-bond with the kinase hinge region (e.g., Val851 in PI3Kα) [2]. Replacing this core with a fully aromatic pyrrolopyrimidine, a pyrazolopyrimidine, or a thienopyrimidine consistently leads to loss of potency and/or isoform selectivity [3]. Consequently, sourcing the exact dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one scaffold is essential for reproducing published structure–activity relationships.

Target scaffold
6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one
Substitute risk
Pyrrolo[2,3-d]pyrimidine or pyrazolopyrimidine isomers may shift hinge-region binding geometry and isoform selectivity
Scaffold topology and oxidation state critically determine ATP-site π-stacking and hinge hydrogen-bond patterns; direct replacement may require re-optimization of selectivity profiles.
Target attribute
6,7-dihydro oxidation state (partially saturated)
Substitute risk
Fully aromatic pyrrolopyrimidines may alter torsional angle and lactam carbonyl orientation, disrupting conserved kinase hinge contacts
The specific dihydro geometry enables a unique binding-mode flip in PFKFB3; replacement with fully aromatic cores may not reproduce dual binding orientations.

Quantitative Differentiation of 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one vs. Closest Structural Analogs


PI3Kα Inhibitory Potency of Morpholino-Pyrimidopyrrolopyrimidinone Derivatives (Condensed Analogue Series) Compared to Isosteric Pyrazolopyrimidine Controls

Condensed pyrrolo[1,2-c]pyrimidine derivatives built on the 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one framework achieve picomolar PI3Kα IC50 values. The most potent compound in the morpholino-pyrimidopyrrolopyrimidinone sub-series (8a-d) exhibited an IC50 of 0.1 nM against p110α, representing a >70-fold improvement over the corresponding unsubstituted pyrimidopyrrolopyrimidinone starting material (IC50 ~7.7 nM) [1]. In the same assay, a matched pyrazolo[1,5-a]pyrimidine isostere lacking the pyrrole bridgehead nitrogen showed an IC50 of 120 nM, demonstrating a >1000-fold potency advantage conferred by the pyrrolo[1,2-c] topology [2]. Furthermore, the pyrrolo[1,2-c] series displayed cytotoxic IC50 values of 0.21–1.99 µM against HeLa cells that overexpress p110α, establishing a direct link between the scaffold’s biochemical potency and cellular anti-proliferative activity [1].

PI3Kα potency vs. isosteres
Head-to-head
Pyrrolo[1,2-c] derivative IC50 = 0.1 nM (p110α); pyrazolopyrimidine isostere IC50 = 120 nM (~1200-fold difference)
Supports scaffold-specific PI3Kα pathway inhibition context
ADP-Glo assay, 10 µM ATP; cellular anti-proliferative IC50 0.21–1.99 µM in HeLa cells.
PI3Kα inhibition Kinase selectivity Cancer cell cytotoxicity

PFKFB3 ATP-Site Binding Mode Flip: Unique Sigma-Hole–Driven Orientation Not Observed in Pyrrolo[2,3-d]pyrimidine Inhibitors

Co-crystal structures of the dihydropyrrolopyrimidinone series with human PFKFB3 reveal a distinctive binding-mode flip that is triggered by a sigma-hole interaction between an aromatic chlorine substituent and a backbone carbonyl oxygen (Gly450) within the ATP-binding pocket [1]. This flip reorients the scaffold’s lactam carbonyl from the hinge region toward the ribose pocket, an orientation not observed for any pyrrolo[2,3-d]pyrimidine inhibitors of PFKFB3, which consistently engage the hinge via a single, static binding mode (PDB 5AJV; RMSD 2.1 Å compared with the flipped orientation) [2]. The ability to toggle between two discrete binding poses through substituent engineering provides a unique vector for optimizing both potency and selectivity against the PFKFB isoform family.

PFKFB3 binding mode flip
Head-to-head
Sigma-hole interaction enables dual binding orientations; RMSD 2.1 Å vs. static pyrrolo[2,3-d] pyrimidine pose
Supports unique fragment-based design vector
Co-crystal structures at 2.0–2.5 Å resolution; PDB 5AJV comparator.
PFKFB3 inhibition X-ray crystallography Binding mode flip

Selectivity Window for CLK1 over DYRK1A: A 10-Fold Selectivity Achieved by C2′-Substitution on the Pyrrolo[1,2-c]pyrimidine Core

Derivatization of the pyrrolo[1,2-c]pyrimidine scaffold at the C2′ position yields inhibitors with programmable selectivity between the highly homologous CMGC kinases CLK1 and DYRK1A. The N,N-dimethylaminoethylamine-substituted analogue 2.23 demonstrates a 10-fold selectivity for CLK1 (IC50 = 18 nM) over DYRK1A (IC50 = 180 nM), whereas the benzylamine analogue 2.36 is equipotent (CLK1 IC50 = 5 nM; DYRK1A IC50 = 12 nM) [1]. This tunable selectivity profile is not recapitulated with the pyrrolo[2,3-d]pyrimidine core, where the exocyclic amino group engages the hinge in a fixed geometry that limits selectivity engineering to >3-fold across the same kinase pair [2].

CLK1/DYRK1A selectivity
Class-level
10-fold selectivity (CLK1 IC50 18 nM vs. DYRK1A 180 nM); pyrrolo[2,3-d] core max ratio ~3
Supports splicing kinase selectivity assay context
ADP-Glo assay, 10 µM ATP; C2′ substituent tunability reported.
CLK1 inhibition DYRK1A selectivity Splicing kinase

Commercial Purity and Cost-per-Gram Benchmarking Against Pyrrolo[2,3-d]pyrimidin-4-one Analogues

The hydrochloride salt of 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one is routinely supplied at ≥95% purity (typically 95–98%) as verified by 1H NMR and HPLC . By contrast, the closest commercially available scaffold, 3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one (CAS 3680-71-5), is typically offered at 90–93% purity and at a 2- to 3-fold higher cost per 100 mg unit, reflecting a more challenging synthesis requiring column chromatography for purification [1]. The higher purity and lower cost of the pyrrolo[1,2-c] isomer reduce downstream purification burdens and enable economical parallel synthesis of 24- or 48-member libraries.

Commercial purity & cost
Cross-study
Purity 95–98% (HCl salt); cost ~$85–120/100 mg vs. pyrrolo[2,3-d] isomer at $180–320/100 mg
Supports procurement efficiency for library synthesis
HPLC-UV and 1H NMR verified; 2025-2026 catalog pricing.
Procurement specification Purity comparison Cost efficiency

Multi-Target Scaffold Versatility: Single Core Access to PI3K, CLK, DYRK, and PFKFB Inhibitor Chemotypes

The 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one core has been independently validated as the pharmacophoric basis for inhibitors of at least four therapeutically relevant kinase families: PI3Kα (IC50 = 0.1–7.7 nM) [1], CLK1/DYRK1A (IC50 = 5–180 nM depending on substitution) [2], PFKFB3 (ATP-competitive with novel binding mode) [3], and mTOR (via dihydropyrrolopyrimidine patents extending substitution vectors on the same core) [4]. In contrast, the isomeric pyrrolo[2,3-d]pyrimidin-4-one scaffold has been primarily confined to CLK/DYRK and JAK kinase programs, with no validated activity against PI3Kα or PFKFB3 at the time of writing [5]. This multi-target versatility allows a single procurement of the core scaffold to seed hit-finding campaigns across multiple therapeutic programs.

Multi-kinase coverage
Class-level
Core active against PI3Kα, CLK/DYRK, PFKFB3, mTOR; pyrrolo[2,3-d] core limited to 1–2 families
Supports platform-based kinase probe design
Literature survey 2012–2025; data to verify for specific analogue series.
Scaffold versatility Multi-kinase inhibitor Medicinal chemistry library

Optimal Procurement and Utilization Scenarios for 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one in Drug Discovery


PI3Kα-Focused Fragment-Based Drug Discovery and Lead Optimization

Medicinal chemistry teams building PI3Kα inhibitor libraries should standardize on the 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one scaffold to access the picomolar potency range (IC50 = 0.1 nM) reported for morpholino-pyrimidopyrrolopyrimidinone derivatives, as demonstrated by Ibrahim et al. [1]. The scaffold’s lactam carbonyl forms a conserved hydrogen bond with the hinge-region Val851 backbone amide, providing a robust anchor point for fragment growing and linking strategies that are unlikely to recapitulate when starting from pyrrolo[2,3-d]pyrimidine isomers.

Selective Splicing Kinase Chemical Probe Synthesis (CLK1 vs. DYRK1A)

For chemical biology groups developing CLK1-selective chemical probes, the pyrrolo[1,2-c]pyrimidine scaffold enables a tunable selectivity window (up to 10-fold) by varying the C2′ substituent, as elucidated by Hawtrey [2]. Procurement of the core scaffold as a single batch ensures consistency across the analogue series, minimizing inter-batch variability that can confound selectivity ratio measurements.

PFKFB3 Inhibitor Crystallography and Structure-Guided Design Programs

Structural biology groups requiring high-resolution co-crystal structures of PFKFB3 with ATP-competitive ligands should utilize the dihydropyrrolopyrimidinone series, which uniquely displays a sigma-hole–driven binding-mode flip exploitable for designing isoform-selective inhibitors [3]. The dual-orientation capability provides two distinct starting vectors for fragment merging and scaffold hopping, a feature absent in pyrrolo[2,3-d]pyrimidine PFKFB3 co-crystals.

High-Throughput Parallel Library Synthesis for Multi-Kinase Screening

Contract research organizations and pharma library-production groups benefit from the multi-target versatility of the pyrrolo[1,2-c] core, which has produced active inhibitors for PI3Kα, CLK1/DYRK1A, PFKFB3, and mTOR from a single synthetic intermediate [1][2][3][4]. Supplied at ≥95% purity and at a cost advantage of ~2–3× over the pyrrolo[2,3-d] isomer, the compound enables economical 24- to 96-member library synthesis with reduced post-purification requirements .

Application
Selection Property
Validation Focus
PI3Kα pathway inhibitor design
Hinge-region lactam anchor
PI3Kα enzyme assay response context
CLK1/DYRK1A splicing kinase probes
C2′-tunable isoform selectivity
Selectivity ratio reproducibility
PFKFB3 structure-guided optimization
Dual binding-mode capability
Co-crystallization and binding pose comparison
Multi-kinase library synthesis
Single versatile intermediate
Yield and purity across analogue batches
All applications refer to research-use-only contexts. Verify scaffold identity and purity before analogue synthesis.
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